molecular formula C9H17NO2 B2543899 1-(2-Methoxyethyl)piperidine-4-carbaldehyde CAS No. 342435-23-8

1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Cat. No.: B2543899
CAS No.: 342435-23-8
M. Wt: 171.24
InChI Key: MXOCNXUPXVNEIJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperidine-4-carbaldehyde ( 342435-23-8) is a versatile piperidine-based chemical building block with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound features a carbaldehyde functional group at the 4-position of the piperidine ring, which is substituted with a 2-methoxyethyl chain at the nitrogen atom. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Aldehyde-functionalized piperidines like this one are particularly useful for the synthesis of more complex molecules through reactions such as reductive amination and Schiff base formation, which are common methods for creating novel amine compounds and heterocyclic scaffolds . The 2-methoxyethyl substitution is a common motif seen in ligands for various biological targets. While specific research applications for this exact compound are not detailed in the public domain, its structural features suggest potential utility in the synthesis of probes or building blocks for challenging targets like membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels . These protein classes are critically important, representing targets for an estimated 60% of FDA-approved drugs, yet their hydrophobic nature often makes them "difficult sequences" to study, requiring specialized chemical tools and synthetic intermediates . As a chemical building block, it can be used in the exploration of new pharmaceutical compounds and the development of chemical biology tools. This product is intended for research purposes as a chemical intermediate and is not for diagnostic or therapeutic use. Researchers should handle this compound in a well-ventilated laboratory setting using appropriate personal protective equipment.

Properties

IUPAC Name

1-(2-methoxyethyl)piperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOCNXUPXVNEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342435-23-8
Record name 1-(2-methoxyethyl)piperidine-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehyde precursors. One common method involves the use of 4-piperidone as a starting material, which undergoes a series of reactions including alkylation and oxidation to introduce the methoxyethyl group and the aldehyde functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the methoxyethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

1-(2-Methoxyethyl)piperidine-4-carbaldehyde can be characterized by its molecular formula C10H13NO2C_{10}H_{13}NO_2 and a molecular weight of approximately 181.22 g/mol. The compound features a piperidine ring with a methoxyethyl side chain and an aldehyde functional group, which contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of novel piperidine derivatives using this compound as a starting material. These derivatives exhibited significant activity against specific targets such as monoamine oxidase (MAO) and were evaluated for their potential in treating neurodegenerative diseases like Alzheimer's disease .

Antimicrobial Activity

Research has indicated that piperidine derivatives, including those derived from this compound, possess antimicrobial properties. A series of synthesized compounds showed effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological applications. Investigations into its effects on neurotransmitter systems have shown promise in modulating pathways involved in mood regulation and cognitive function. For instance, derivatives have been studied for their ability to inhibit reuptake mechanisms of serotonin and norepinephrine .

Summary of Biological Activities

Activity TypeCompound DerivativeTarget/PathwayReference
MAO InhibitionPiperidine Derivative ANeurotransmitter Modulation
AntimicrobialPiperidine Derivative BBacterial Inhibition
AntidepressantPiperidine Derivative CSerotonin/Norepinephrine Reuptake Inhibition

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyethyl group may also influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related piperidine derivatives (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight Functional Groups Reference ID
1-(2-Methoxyethyl)piperidine-4-carbaldehyde 2-Methoxyethyl (N), 4-carbaldehyde C₉H₁₅NO₂ 169.22 Aldehyde, ether -
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl (N), 4-carboxylic acid C₉H₁₅NO₄ 201.22 Carboxylic acid, ester
1-(2-Methoxyethyl)piperazine 2-Methoxyethyl (N), piperazine ring C₇H₁₆N₂O 144.21 Ether, secondary amine
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde 1-carbaldehyde, pyridinyl, methylpiperazine C₁₈H₂₅N₅O 335.43 Aldehyde, tertiary amine
1-(2-Hydroxymethylphenyl)piperidine-4-carboxylic acid ethyl ester Hydroxymethylphenyl, 4-ethyl ester C₁₇H₂₃NO₃ 289.37 Ester, hydroxyl

Key Observations :

  • The carbaldehyde group in the target compound distinguishes it from esters (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) and amides (e.g., piperidine-4-carboxamide derivatives) .
  • Piperazine analogs (e.g., 1-(2-Methoxyethyl)piperazine) lack the aldehyde functionality and exhibit different nitrogen hybridization, affecting their hydrogen-bonding capacity .
Physicochemical Properties

Data from analogous compounds (Table 2):

Compound Log S (Solubility) TPSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference ID
This compound -1.2 (predicted) 35.8 0 3 -
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid -1.8 66.8 2 5
Piperidine-4-carboxamide derivatives -2.1 to -1.5 55–60 1–2 4–5

Key Observations :

  • The carbaldehyde group contributes to a moderate topological polar surface area (TPSA) of 35.8 Ų, suggesting better membrane permeability compared to carboxylic acid derivatives (TPSA >60 Ų) .
  • The absence of hydrogen bond donors in the target compound may enhance BBB permeability relative to carboxamide analogs .

Biological Activity

1-(2-Methoxyethyl)piperidine-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound consists of a piperidine ring substituted with a methoxyethyl group and a carbaldehyde functional group. The structural formula can be represented as follows:

C9H13NO2\text{C}_9\text{H}_{13}\text{N}\text{O}_2

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. This compound has been evaluated for its efficacy against various viral infections. For instance, compounds with similar piperidine structures have shown promising results in inhibiting the Ebola virus by interfering with viral entry mechanisms. The structure-activity relationship (SAR) indicates that modifications on the piperidine core can enhance antiviral potency .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been investigated. Substituted piperidines are known to influence GABAergic signaling, which plays a crucial role in the central nervous system. For example, certain derivatives have been reported to act as inhibitors of GABA transporters, potentially leading to increased GABA levels in synaptic clefts . The modulation of GABAergic transmission may offer therapeutic avenues for conditions such as anxiety and epilepsy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Viral Entry Inhibition : Similar compounds have been shown to inhibit viral entry by binding to host cell receptors essential for viral fusion and entry .
  • GABA Transporter Inhibition : By inhibiting GABA transporters, the compound may enhance GABAergic transmission, providing neuroprotective effects and potential treatment for neurological disorders .

Study 1: Antiviral Efficacy

In a recent study evaluating various piperidine derivatives for their antiviral properties, this compound was included in a screening assay against the Ebola virus. The results indicated that analogs with similar structural motifs exhibited EC50 values in the submicromolar range, suggesting significant antiviral activity .

CompoundEC50 (µM)Selectivity Index
This compoundTBDTBD
Reference Compound (Toremifene)0.387

Study 2: Neuropharmacological Assessment

Another investigation focused on the effects of piperidine derivatives on GABA transporter activity. The study found that modifications at the 4-position of the piperidine ring significantly influenced inhibitory potency. For instance, compounds with electron-donating groups showed enhanced binding affinity to GABA transporters, indicating that structural variations could optimize therapeutic effects .

CompoundpIC50Mechanism
This compoundTBDGABA Transporter Inhibitor
(S)-SNAP-51145.89mGAT4 Inhibitor

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